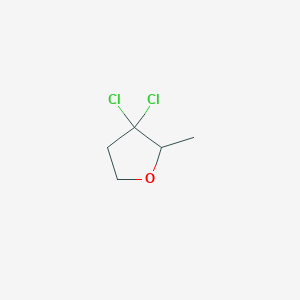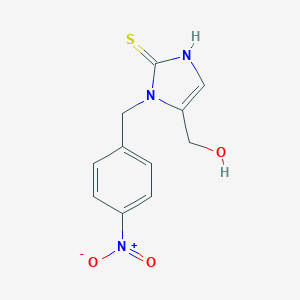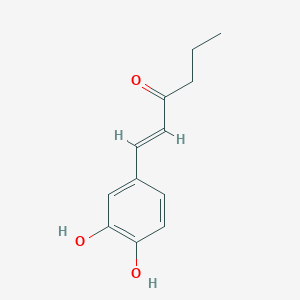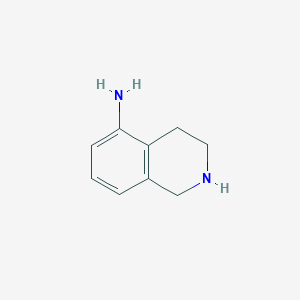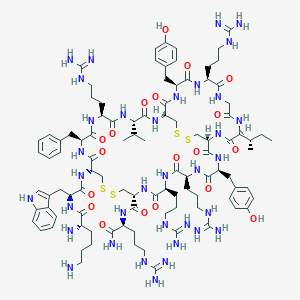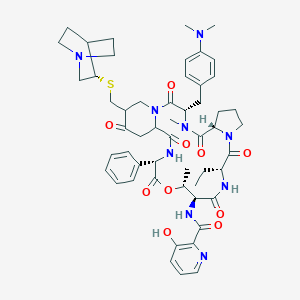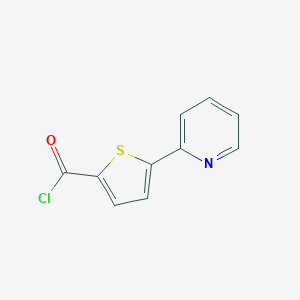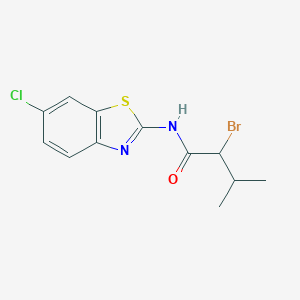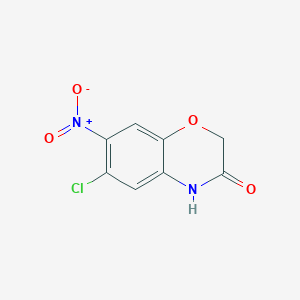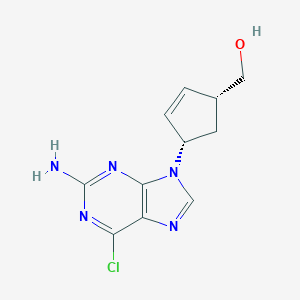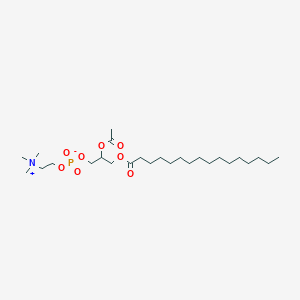
(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Übersicht
Beschreibung
“(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate” is a compound that is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome .
Molecular Structure Analysis
The molecular formula of this compound is C28H58NO7P . It has a mono-isotopic mass of 551.395081 Da . More detailed structural information may be available from specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Biomembrane Adhesion and Drug Delivery
A study by Yu et al. (2013) developed a polyvalent choline phosphate from the polymerization of a monomer similar to (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. This adhesive demonstrates rapid, strong attachment to mammalian cell membranes, with potential applications in tissue engineering and drug delivery (Yu et al., 2013).
Polymer Synthesis and Properties
Furukawa et al. (1987) explored the polymerization of monomers related to this chemical, focusing on their properties. They synthesized and characterized polymers from these monomers, which could have implications in various industrial and biomedical applications (Furukawa et al., 1987).
Liquid Crystal Behavior
Another study by Furukawa et al. (1986) discussed the polymerization of a similar compound. They noted its liquid crystalline behavior, which could be relevant in the fields of materials science and electronics (Furukawa et al., 1986).
Ion Transport
Research by Wódzki and Klosinski (1990) utilized analogs of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate for studying ion transport. These compounds showed potential in selectively transporting magnesium and calcium ions, which could be significant in biochemical and environmental applications (Wódzki & Klosinski, 1990).
Radiation Chemistry
Schulte‐Frohlinde and Sonntag (1972) studied the γ-radiolysis of compounds including alkyl phosphates, which are structurally related to the compound . Their findings could contribute to understanding the radiation stability of such compounds (Schulte‐Frohlinde & Sonntag, 1972).
Biomaterials and Calcification
A study by Stancu et al. (2004) synthesized copolymers from a similar compound to enhance hydroxyapatite deposition, indicating potential applications in biomaterials and orthopedics (Stancu et al., 2004).
Hemocompatibility
Tomita et al. (1999) reported the grafting of a similar compound onto polyurethane surfaces to improve hemocompatibility, relevant in biomedical device development (Tomita et al., 1999).
Thin Film Applications
Research by Kannan et al. (2007) on methacrylate phospho-silicate hybrids, synthesized from compounds like (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, explored their use in thin film applications, which could be significant in coatings and electronics (Kannan et al., 2007).
Drug Carriers in Biomedical Applications
Yuan et al. (2010) synthesized amphiphilic brush copolymers for potential use as drug carriers, highlighting the versatility of related compounds in drug delivery systems (Yuan et al., 2010).
Polymer Protective Groups
Müller et al. (2015) developed a novel cyclic phosphate monomer with protected pendant hydroxyl groups, illustrating the utility of similar compounds in polymer science (Müller et al., 2015).
Ionic Liquids in Tribology
A study by Yu et al. (2019) synthesized oil-soluble ionic liquids from similar compounds, demonstrating their potential as lubricant additives with anti-corrosion properties (Yu et al., 2019).
Cancer Research
Bittman et al. (1997) synthesized an analog of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate for anticancer research, showing its potential in medical applications (Bittman et al., 1997).
Eigenschaften
IUPAC Name |
(2-acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
